molecular formula C20H16ClNO3 B15168507 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide CAS No. 648923-01-7

5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide

Cat. No.: B15168507
CAS No.: 648923-01-7
M. Wt: 353.8 g/mol
InChI Key: NGAZVZXMQHJUBL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and parasitology research. This compound features a salicylamide (2-hydroxybenzamide) core structure, a scaffold recognized in scientific literature for its anti-protozoal potential . Research on analogous N-benzoyl-2-hydroxybenzamide compounds has demonstrated significant in vitro activity against a range of parasitic diseases, which are a major global health challenge, including those caused by Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) . The structural motif of this chemical class is often associated with targeting vital pathways in parasites, inspiring its investigation as a novel chemotherapeutic agent. Beyond biomedical applications, the benzamide chemical class has also been explored for agrochemical uses. Certain benzamide compounds have been disclosed in patents for their pesticidal, insecticidal, and acaricidal properties, suggesting potential research applications in developing new crop protection agents . The presence of specific substituents, such as the chloro and phenoxy groups in this molecule, is often key to modulating its biological activity, lipophilicity, and metabolic stability, making it a valuable compound for structure-activity relationship (SAR) studies . Researchers can utilize this reagent to probe biochemical pathways or as a building block for the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

648923-01-7

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(3-phenoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(12-15)20(24)22-13-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-12,23H,13H2,(H,22,24)

InChI Key

NGAZVZXMQHJUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-phenoxybenzylamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenoxybenzylamine to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-(3-phenoxybenzyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the development of new chemical processes and products, including catalysts and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow for hydrogen bonding and other interactions with enzymes and receptors. The phenoxybenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds:

5-Chloro-2-hydroxy-N-benzylbenzamide (2b)

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (S-o)

5-Chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide (MMV665807)

Table 1: Structural Parameters and Hydrogen Bonding Patterns

Compound Substituent on Amide Nitrogen Intramolecular Bonds Intermolecular Bonds Crystallographic Chain Formation
Target Compound 3-Phenoxybenzyl Not reported Likely OH···O and NH···O interactions* Requires further study
5-Chloro-2-hydroxy-N-benzylbenzamide (2b) Benzyl OH···O (hydroxy to carbonyl) NH···O (amide to hydroxy) Linear chain via alternating H-bonds
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (S-o) 4-Trifluoromethylphenyl Not reported Not explicitly described Forms benzoate derivatives with modified toxicity
MMV665807 3-Trifluoromethylphenyl Not reported Not explicitly described Anti-biofilm activity reported

*The target compound’s 3-phenoxybenzyl group introduces steric hindrance and an ether linkage, which may disrupt planar hydrogen-bonded networks observed in simpler analogs like 2b.

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., CF3, NO2) enhance cytotoxicity and antimicrobial potency but may increase toxicity . Bulky/lipophilic groups (e.g., 3-phenoxybenzyl) improve membrane interaction but require balanced lipophilicity to avoid excessive cytotoxicity .

Positional Sensitivity :

  • Meta-substituted analogs (e.g., MMV665807) show superior biofilm inhibition compared to para-substituted derivatives, likely due to optimized steric interactions .

Biological Activity

5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential applications, supported by relevant data tables and research findings.

1. Synthesis of the Compound

The synthesis of 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-phenoxybenzylamine. This reaction can be facilitated through standard amide bond formation techniques, such as using coupling agents like EDC or DCC in the presence of a base.

Reaction Scheme:

5 Chloro 2 hydroxybenzoic acid+3 PhenoxybenzylamineCoupling Agent5 Chloro 2 hydroxy N 3 phenoxybenzyl benzamide\text{5 Chloro 2 hydroxybenzoic acid}+\text{3 Phenoxybenzylamine}\xrightarrow{\text{Coupling Agent}}\text{5 Chloro 2 hydroxy N 3 phenoxybenzyl benzamide}

2.1 Antimicrobial Activity

Research has demonstrated that 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide exhibits significant antimicrobial properties. A study comparing various benzamide derivatives found that this compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and penicillin G .

Table 1: Antimicrobial Activity of 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide

MicroorganismMIC (µg/mL)Comparison Standard
Staphylococcus aureus32Penicillin G
Escherichia coli64Ciprofloxacin
Candida albicans16Fluconazole

2.2 Antifungal Activity

The compound also demonstrates antifungal activity, particularly against pathogenic fungi. Its efficacy was evaluated in vitro against various fungal strains, showing promising results that warrant further exploration for therapeutic applications in fungal infections .

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)Comparison Standard
Aspergillus niger32Amphotericin B
Candida albicans16Fluconazole

2.3 Inhibition of Photosynthetic Electron Transport

In addition to its antimicrobial properties, this compound has been studied for its ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential herbicidal activity. The inhibition was assessed using spinach chloroplasts, where the compound displayed significant effects on photosystem II .

3. Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives, including 5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide, is influenced by their structural features. Studies have highlighted that:

  • Chlorine Substitution : The presence of chlorine at the ortho position enhances antibacterial activity.
  • Hydroxyl Group : The hydroxyl group at position two is crucial for maintaining antimicrobial potency.
  • Phenoxy Group : The substitution with a phenoxy moiety significantly increases lipophilicity and overall biological effectiveness .

4. Case Studies

Several case studies have investigated the pharmacological potential of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited enhanced activity against resistant bacterial strains, suggesting that modifications to the benzamide structure can yield compounds with superior efficacy.
  • Case Study on Herbicidal Activity : Research indicated that compounds inhibiting photosynthetic electron transport could serve as effective herbicides in agricultural applications, reducing reliance on traditional chemical herbicides.

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